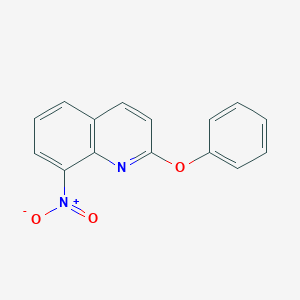

![molecular formula C21H24O4 B5615217 3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B5615217.png)

3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a chemical compound with potential applications in various fields due to its unique structural and chemical properties. This compound belongs to a class of chemicals known as spiro compounds, characterized by a unique carbon framework.

Synthesis Analysis

The synthesis of related spiro compounds involves several steps, including condensation polymerization and reactions with diamines or dibasic esters. For example, 3,9-Bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes polymerization with diamines, leading to crosslinking by various metal oxides and salts, forming insoluble, infusible, transparent solids strongly adherent to glass (Pryde et al., 1962).

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by a spiro-annulated structure, often with twofold symmetry. In a related compound, 3,9-Bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane, the structure includes push-pull ethylene units with electron-donating and accepting groups, leading to strong intermolecular interactions and an extended three-dimensional network in the lattice (Zhou et al., 2001).

Chemical Reactions and Properties

Spiro compounds exhibit a range of chemical reactions, often involving their functional groups. For instance, 3,9-Bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, similar in structure, reacts with ethylene glycol in the presence of basic catalysts to form linear poly(ester-acetals) susceptible to crosslinking (Pryde et al., 1962).

properties

IUPAC Name |

3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-15-3-7-17(8-4-15)19-22-11-21(12-23-19)13-24-20(25-14-21)18-9-5-16(2)6-10-18/h3-10,19-20H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJRDJLTWGHJSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2OCC3(CO2)COC(OC3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5615138.png)

![N-(3-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5615144.png)

![(1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5615147.png)

![ethyl 4-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5615172.png)

![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]pyrrolidine](/img/structure/B5615178.png)

![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5615197.png)

![6-allyl-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5615220.png)

![6-fluoro-2-{[(2-pyridin-3-ylethyl)amino]methyl}quinolin-4-ol](/img/structure/B5615230.png)

![2-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5615233.png)

![(4aR*,7aS*)-1-isobutyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5615238.png)